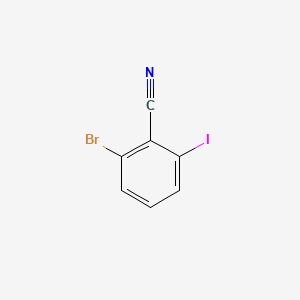

2-Bromo-6-iodobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIBANSYVFWOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677407 | |

| Record name | 2-Bromo-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-93-4 | |

| Record name | 2-Bromo-6-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-iodobenzonitrile: A Strategic Building Block for Advanced Synthesis

This guide offers an in-depth technical exploration of 2-Bromo-6-iodobenzonitrile, a uniquely functionalized aromatic compound of significant interest to researchers, medicinal chemists, and materials scientists. We will dissect its chemical properties, synthesis, and reactivity, providing expert insights and actionable protocols to facilitate its use in complex molecular design and drug discovery.

Strategic Importance in Modern Synthesis

This compound is a trifunctional aromatic scaffold featuring a nitrile group, a bromine atom, and an iodine atom. This distinct substitution pattern is not a random assortment of functionalities; it is a strategically designed platform for controlled, sequential chemical transformations. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards transition metal-catalyzed cross-coupling reactions is the cornerstone of this molecule's synthetic utility. This allows for regioselective functionalization, a critical capability in the multi-step synthesis of intricate organic molecules such as those found in pharmaceuticals and advanced functional materials.[1]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral data is paramount for the successful handling, reaction monitoring, and characterization of this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1245648-93-4 | [2] |

| Molecular Formula | C₇H₃BrIN | [2] |

| Molecular Weight | 307.91 g/mol | [3] |

| Appearance | Off-white to pale yellow solid/powder | N/A |

| Melting Point | 119.5-125.5 °C | [4] |

| Boiling Point | 346.1 ± 37.0 °C (Predicted) | [3] |

| Purity | Typically ≥97% | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dioxane. Limited solubility in alcohols and insoluble in water. | N/A |

Spectroscopic Characterization

The following data represents the expected spectroscopic signature of this compound, which is essential for its identification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the ¹H NMR spectrum will exhibit three distinct proton signals. Due to the substitution pattern, a triplet and two doublets are expected. The proton situated between the two halogen atoms will likely appear as a triplet, while the other two protons will present as doublets, with coupling constants typical for ortho-coupling in a benzene ring.[5][6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show seven signals, corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will be observed in the characteristic downfield region of approximately 115-120 ppm. The carbons directly attached to the halogens (C-Br and C-I) will have their chemical shifts influenced by the electronegativity and heavy atom effect of the respective halogens. The remaining three aromatic carbons (C-H) will appear in the typical aromatic region.[7][8]

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band in the range of 2220-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The spectrum will also feature bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C stretching (in the 1400-1600 cm⁻¹ region). The C-Br and C-I stretching vibrations are typically found in the fingerprint region at lower wavenumbers.[9][10]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in a characteristic M⁺ and M⁺+2 pattern for the molecular ion and any fragments containing the bromine atom.

Synthesis and Handling

Synthetic Route: The Sandmeyer Reaction

This compound is commonly synthesized from 2-amino-6-bromobenzonitrile via a Sandmeyer reaction. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a variety of functionalities, including halogens, through a diazonium salt intermediate.[11][12]

Experimental Protocol: Synthesis of this compound

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, suspend 2-amino-6-bromobenzonitrile (1.0 equivalent) in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5 °C. The slow addition is critical to control the exothermicity of the reaction and maintain the stability of the diazonium salt.

-

Stir the resulting solution for 30-45 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (KI) (1.5 - 2.0 equivalents) in water.

-

Slowly add the cold, freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition will be accompanied by the evolution of nitrogen gas.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine to iodide.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[13]

-

Diagram: Synthesis Workflow via Sandmeyer Reaction

Caption: Synthesis of this compound via a Sandmeyer reaction.

Safety and Handling

-

Hazard Identification: this compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[12][14]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reactivity and Synthetic Applications

The synthetic power of this compound stems from the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the iodine-bearing position under milder conditions.[3][16]

Diagram: Regioselective Cross-Coupling Strategy

Caption: Sequential functionalization enabled by differential halogen reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. With this compound, this reaction can be performed selectively at the C-I position.[17][18]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).[19][20]

-

Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a suitable ligand (e.g., SPhos).[19]

-

Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or THF and water. Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes.[19]

-

Reaction: Heat the mixture to the desired temperature (often 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The subsequent work-up follows the general procedure described in section 3.1.[19]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is also highly selective for the C-I bond of this compound.[3][14]

Experimental Protocol: Selective Sonogashira Coupling

-

Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%).[21]

-

Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (TEA) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can also be used as co-solvents.

-

Reaction: Degas the mixture and stir at room temperature to a slightly elevated temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then subjected to a standard extractive work-up and purification.[21]

Nitrile Group Transformations

The nitrile group offers further synthetic handles for diversification. It can be:

-

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like LiAlH₄.

-

Partially reduced to an aldehyde using milder reducing agents such as DIBAL-H.

Applications in Drug Discovery and Bioactive Heterocycles

The ability to sequentially and selectively introduce different substituents onto the benzonitrile core makes this compound a valuable precursor for the synthesis of complex bioactive heterocycles.[22] A prominent area of application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][23][24] The core structures of many PARP inhibitors are complex, fused heterocyclic systems, and the construction of these scaffolds often relies on the precise introduction of substituents through cross-coupling reactions, a strategy for which this compound is ideally suited.

Conclusion

This compound is a highly versatile and strategic building block in modern organic synthesis. Its key attribute is the differential reactivity of its carbon-halogen bonds, which enables chemists to perform selective and sequential cross-coupling reactions with a high degree of control. This feature, combined with the synthetic versatility of the nitrile group, provides a powerful platform for the efficient construction of complex molecular architectures, particularly in the fields of medicinal chemistry for the development of novel therapeutics like PARP inhibitors, and in materials science. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any researcher aiming to leverage its full potential.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide. (This section would be populated with the full, clickable reference list in a final document).

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. 77326-62-6 Cas No. | 2-Amino-6-bromobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Yoneda Labs [yonedalabs.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 22. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]

- 23. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

A Technical Guide to 2-Bromo-6-iodobenzonitrile: A Versatile Orthogonally Substituted Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Bromo-6-iodobenzonitrile, a key building block in modern organic synthesis. With its unique substitution pattern, this molecule offers a platform for sophisticated molecular engineering, particularly in the fields of medicinal chemistry and materials science. This document will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on the principles of chemoselectivity that govern its reactivity.

Core Identification and Chemical Structure

CAS Number: 1245648-93-4[1]

Molecular Formula: C₇H₃BrIN[1]

Molecular Weight: 307.91 g/mol [2]

IUPAC Name: this compound[2]

The structure of this compound is characterized by a benzene ring substituted with a nitrile group, a bromine atom, and an iodine atom at positions 1, 2, and 6, respectively. This ortho-disubstitution of the nitrile group with two different halogens is the cornerstone of its synthetic utility. The steric hindrance and the distinct electronic properties of the bromo and iodo substituents allow for highly regioselective reactions.

Chemical Structure:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Chemoselectivity in Cross-Coupling Reactions

The synthetic power of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)) than the C-Br bond. This reactivity difference allows for selective functionalization at the iodine-bearing position under carefully controlled reaction conditions.

Selective Sonogashira Coupling

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, can be performed selectively at the C-I bond of this compound. By employing mild reaction conditions, such as lower temperatures and shorter reaction times, the more reactive C-I bond can be preferentially coupled, leaving the C-Br bond intact for subsequent transformations.

Conceptual Reaction Scheme:

Caption: Selective Sonogashira coupling at the C-I position.

Selective Suzuki-Miyaura Coupling

Similarly, the Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, can be directed to the C-I position of this compound. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high selectivity.

General Protocol for Selective Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or its pinacol ester (1.1-1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system (e.g., toluene/water 4:1) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to sequentially introduce different functionalities makes this compound a valuable building block in the synthesis of complex organic molecules.

Protein Degrader Building Block

This compound is classified as a "Protein Degrader Building Block". This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The orthogonally functionalized benzonitrile core of this compound can serve as a scaffold for the attachment of a ligand for the protein of interest and a ligand for the E3 ligase, connected by a linker.

Caption: Conceptual structure of a PROTAC molecule.

The sequential reactivity of this compound allows for the controlled, stepwise synthesis of complex PROTACs. For instance, a Sonogashira or Suzuki coupling at the iodo position could be followed by a different cross-coupling reaction at the bromo position, enabling the efficient construction of a diverse library of potential protein degraders.

Materials Science

In materials science, this building block can be incorporated into polymers and organic light-emitting diodes (OLEDs). The ability to selectively functionalize the benzonitrile core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block for advanced organic synthesis. Its key attribute is the differential reactivity of its iodo and bromo substituents, which enables selective and sequential functionalization. This feature makes it particularly valuable in the construction of complex molecules for drug discovery, such as PROTACs, and for the development of novel materials with tailored properties. As the demand for sophisticated molecular architectures continues to grow, the utility of such strategically designed building blocks will undoubtedly increase.

References

-

Exploring the Synthesis Applications of this compound. (n.d.). Retrieved from [Link]

-

This compound, min 97%, 10 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

-

A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (2018). Molbank, 2018(3), M1001. [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology, 19(10), 1216-1225. [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (2021). Angewandte Chemie International Edition, 60(33), 18063-18069. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

2-Bromo-6-iodobenzonitrile is a versatile synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its unique trifunctionalized aromatic core, featuring a nitrile group and two distinct halogen atoms (bromine and iodine), offers a platform for regioselective transformations, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring reproducibility, optimizing reaction conditions, and guaranteeing safe handling. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed experimental protocols for their determination, grounded in established scientific principles.

Core Physical Properties

A summary of the core physical properties of this compound is presented below. It should be noted that while some properties are predicted based on computational models, they provide valuable estimations in the absence of extensive experimental data.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrIN | [2][3] |

| Molecular Weight | 307.91 g/mol | [2][3] |

| Predicted Density | 2.31 ± 0.1 g/cm³ | [3] |

| Predicted Boiling Point | 346.1 ± 37.0 °C | [3] |

| CAS Number | 1245648-93-4 | [2][3] |

Experimental Determination of Physical Properties

The following sections detail the methodologies for the experimental determination of the key physical properties of this compound. The protocols are designed to be self-validating and are based on widely accepted laboratory practices.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity.[4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Experimental Protocol:

-

Sample Preparation: A small amount of crystalline this compound is finely ground to a powder.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate of 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

dot graph TD { A[Start: Finely Ground Sample] --> B{Load Capillary Tube}; B --> C[Place in Melting Point Apparatus]; C --> D{Heat at 1-2°C/min}; D --> E{Observe for Melting}; E --> F[Record T₁ (First Drop)]; F --> G[Record T₂ (Completely Liquid)]; G --> H[End: Report Melting Point Range T₁-T₂]; }

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Sample Preparation Protocol:

-

Dissolution: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][6][7][8]

-

Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5][7]

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum:

Due to the complex substitution pattern, the aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex multiplet pattern corresponding to the three aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the nitrile group and the electron-withdrawing nature of the bromine and iodine atoms.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is anticipated to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The aromatic carbons will resonate in the range of approximately 110-150 ppm, with the carbons directly attached to the halogens showing distinct chemical shifts due to the heavy atom effect of iodine and the electronegativity of bromine.

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.[9][10][11]

-

Pressure Application: Gentle pressure is applied to ensure good contact between the sample and the crystal.[9][10]

-

Spectrum Acquisition: The IR spectrum is recorded.

Expected IR Absorption Bands:

-

C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

-

Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-Br and C-I Stretches: These absorptions occur in the fingerprint region at lower wavenumbers and can be difficult to assign definitively.

dot graph TD { A[Start: Clean ATR Crystal] --> B[Record Background Spectrum]; B --> C{Place Solid Sample on Crystal}; C --> D[Apply Pressure]; D --> E[Record Sample Spectrum]; E --> F[End: Processed IR Spectrum]; }

Caption: Workflow for ATR-FTIR Spectroscopy.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12][13][14][15][16]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded, generating a mass spectrum.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (307.91). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity will be observed.[17]

-

Fragment Ions: Fragmentation is likely to involve the loss of the halogen atoms (Br and I) and the nitrile group. Key fragment ions may include [M-Br]⁺, [M-I]⁺, and [M-CN]⁺.

Conclusion

This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for researchers and scientists working with this important synthetic intermediate. The provided methodologies and expected data serve as a valuable resource for ensuring the quality, consistency, and safety of its application in the development of novel pharmaceuticals and advanced materials.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 10, 2026, from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. Retrieved January 10, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 10, 2026, from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved January 10, 2026, from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 10, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved January 10, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). NMR Sample Preparation. Retrieved January 10, 2026, from [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved January 10, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Exploring the Synthesis Applications of this compound. (n.d.). Retrieved January 10, 2026, from [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, Iowa State University. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 10, 2026, from [Link]

-

Zenkevich, I. G., & Dragun, A. A. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033102. [Link]

-

Varmuza, K., & Werther, W. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 680. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

-

Mass Spectrometry Online. (n.d.). Interpretation of mass spectra. Retrieved January 10, 2026, from [Link]

-

YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. ChemComplete. Retrieved January 10, 2026, from [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. ChemComplete. Retrieved January 10, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. agilent.com [agilent.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 14. as.uky.edu [as.uky.edu]

- 15. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. uni-saarland.de [uni-saarland.de]

- 17. asdlib.org [asdlib.org]

A Technical Guide to the Solubility Profile of 2-Bromo-6-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-iodobenzonitrile is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its solubility is paramount for its effective use in reaction design, purification, and formulation. This in-depth technical guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in the principles of physical organic chemistry. Due to the absence of publicly available experimental data for this specific compound, this guide establishes a theoretical framework based on its structural attributes and the known solubility of its parent compound, benzonitrile. Furthermore, a detailed, best-practice experimental protocol for determining its solubility is provided to empower researchers to generate precise and reliable data.

Introduction: The Significance of this compound

This compound (CAS No. 1245648-93-4) is a dihalogenated aromatic nitrile, a class of compounds recognized for their utility as intermediates in the synthesis of complex organic molecules.[1][] The presence of three distinct reactive sites—the nitrile group and two different halogen atoms (bromine and iodine)—offers synthetic chemists a high degree of control in regioselective reactions. This makes it a valuable precursor for creating diverse molecular architectures, which is particularly advantageous in drug discovery and materials science.

The efficiency of synthetic transformations, the ease of purification through crystallization, and the development of effective formulations all hinge on a clear understanding of the compound's solubility in various solvent systems. This guide aims to bridge the current knowledge gap by providing a reasoned prediction of its solubility behavior and a practical methodology for its experimental determination.

Predicted Solubility Profile of this compound

In the absence of direct experimental solubility data for this compound, we can infer its likely behavior by analyzing its molecular structure and comparing it to its parent compound, benzonitrile. The overarching principle governing this analysis is the concept of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

Molecular Structure and Intermolecular Forces

The solubility of this compound is dictated by the interplay of the following structural features:

-

Benzene Ring: The aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar solvents through London dispersion forces.

-

Nitrile Group (-C≡N): The nitrile group is polar, with a significant dipole moment. It can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

Halogen Substituents (Br and I): The bromine and iodine atoms are electronegative, contributing to the molecule's overall polarity. However, their large size also increases the molecule's surface area and polarizability, enhancing London dispersion forces. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence solubility.

The combined effect of these features suggests that this compound is a moderately polar molecule with significant lipophilic character.

Comparative Solubility Analysis with Benzonitrile

To provide a semi-quantitative prediction, we can use the known solubility of benzonitrile as a baseline and consider the effects of the bromo and iodo substituents.

Table 1: Solubility of Benzonitrile in Common Solvents

| Solvent | Formula | Type | Solubility of Benzonitrile | Predicted Solubility of this compound | Rationale for Prediction |

| Water | H₂O | Polar Protic | <0.5 g/100 mL (22 °C)[4] | Very Low | The increased molecular weight and lipophilicity due to the large halogen atoms will likely decrease the already low aqueous solubility. |

| Methanol | CH₃OH | Polar Protic | Miscible[5] | High | Expected to be a good solvent due to the polarity of the nitrile group and potential hydrogen bonding. |

| Ethanol | C₂H₅OH | Polar Protic | Miscible[5][6] | High | Similar to methanol, the polarity and hydrogen bonding capabilities should lead to good solubility. |

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble[6] | High | The polar aprotic nature of acetone will effectively solvate the polar nitrile group. |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | High | The moderate polarity and ability to engage in dipole-dipole interactions make it a likely good solvent. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Moderate to High | A good balance of polarity and nonpolar character should allow for effective solvation. |

| Toluene | C₇H₈ | Nonpolar | Soluble | Moderate | The aromatic nature of toluene will interact favorably with the benzene ring of the solute. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | Low | The significant polarity of the nitrile group will likely lead to poor solubility in a purely nonpolar solvent like hexane. |

Disclaimer: The predicted solubilities are estimations based on chemical principles and require experimental verification.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step energetic process:

-

Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule forms new intermolecular interactions with the solvent molecules.

Solubility is favored when the energy released in step 3 is comparable to or greater than the energy required for steps 1 and 2.

Caption: Energetic steps in the dissolution of a crystalline solid.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[7][8] This method is considered the "gold standard" for determining equilibrium solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant-temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several glass vials. A visible excess of solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. It is advisable to perform a time-to-equilibrium study to confirm the required duration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Caption: Workflow for the experimental determination of solubility.

Conclusion

While specific experimental solubility data for this compound is not currently available in the public domain, a robust theoretical prediction can be made based on its molecular structure and a comparative analysis with benzonitrile. It is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols, acetone, and dichloromethane, and low solubility in water and nonpolar solvents like hexane. For researchers and drug development professionals who require precise quantitative data, the detailed shake-flask methodology provided in this guide offers a reliable and accurate approach. The generation and dissemination of such data would be a valuable contribution to the scientific community, facilitating the broader application of this important synthetic building block.

References

-

ChemBK. This compound. [Link]

-

University of California, Davis. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube; 2025. [Link]

-

Simon Fraser University. Solubility of Organic Compounds. [Link]

-

Scribd. Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine. [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

Saskatchewan OER Initiative. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

WebQC.org. benzonitrile. [Link]

-

Scribd. Solubility test for Organic Compounds. [Link]

-

National Center for Biotechnology Information. Benzonitrile. PubChem. [Link]

-

ChemBK. This compound. [Link]

-

ChemTalk. Influence of Intermolecular Forces. [Link]

-

Reagentia. Benzonitrile, 2-bromo-6-iodo- (1 x 250 mg). [Link]

-

CP Lab Safety. This compound, min 97%, 10 grams. [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

Wikipedia. Benzonitrile. [Link]

-

PubChem. Benzonitrile. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 3. CAS 217816-66-5: 3-Bromo-2-fluoro-6-iodobenzonitrile [cymitquimica.com]

- 4. Benzonitrile - Wikipedia [en.wikipedia.org]

- 5. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benzonitrile [chemister.ru]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-6-iodobenzonitrile

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-6-iodobenzonitrile, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying scientific principles, and a practical protocol for its acquisition.

Introduction

This compound is a polysubstituted aromatic compound with the chemical formula C₇H₃BrIN.[][2][3] Its structure, featuring a benzonitrile core with bromine and iodine atoms at the ortho positions relative to the nitrile group, presents a unique electronic environment that is reflected in its spectroscopic properties. Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

The strategic placement of three distinct substituents on the benzene ring—a strongly electron-withdrawing cyano group (-CN) and two halogen atoms with differing electronegativity and size (Br and I)—results in a well-defined and predictable ¹H NMR spectrum. This guide will first theoretically deconstruct the expected spectrum by analyzing chemical shifts and coupling constants, and then provide a practical framework for its experimental acquisition.

Theoretical Prediction and Interpretation of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three protons on the benzene ring. The substitution pattern dictates that these protons are chemically non-equivalent, leading to a complex but interpretable splitting pattern.

Chemical Environment and Expected Chemical Shifts

The chemical shifts of aromatic protons are primarily influenced by the electronic effects (both inductive and resonance) of the substituents on the ring.[4][5] Protons on a standard benzene ring resonate at approximately 7.3 ppm.[6][7] In this compound, the electron-withdrawing nature of the cyano, bromo, and iodo groups will deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) than benzene.[8]

The three aromatic protons are designated as H-3, H-4, and H-5. Their relative chemical shifts can be predicted by considering the combined electronic influence of the adjacent and para substituents:

-

H-4 (para to the cyano group): This proton is expected to be the most deshielded and therefore appear at the highest chemical shift. It is flanked by a proton on each side and is para to the strongly electron-withdrawing cyano group.

-

H-3 (ortho to the cyano group and meta to the iodine atom): This proton will also be significantly deshielded due to its proximity to the cyano group.

-

H-5 (ortho to the iodine atom and meta to the cyano group): The chemical shift of this proton will be influenced by the adjacent iodine and the meta-positioned cyano group.

The deshielding effect of halogens on aromatic protons generally follows the order of their electronegativity (F > Cl > Br > I).[9][10] However, other factors such as the "heavy atom effect" can also play a role.[9]

Spin-Spin Coupling and Multiplicity

The splitting pattern of the signals arises from spin-spin coupling between adjacent non-equivalent protons. The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the coupled nuclei and their geometric relationship.[8]

-

Ortho coupling (³J): Coupling between protons on adjacent carbons, typically in the range of 7-10 Hz.[6][8]

-

Meta coupling (⁴J): Coupling between protons separated by three bonds, which is significantly smaller, around 2-3 Hz.[6][8]

-

Para coupling (⁵J): Coupling between protons separated by four bonds, which is often negligible or very small (0-1 Hz).[8]

Based on these principles, the expected multiplicities for the protons in this compound are:

-

H-4: This proton is coupled to both H-3 and H-5 with ortho coupling constants. Therefore, it is expected to appear as a triplet .

-

H-3: This proton is coupled to H-4 (ortho coupling) and H-5 (meta coupling). It is expected to appear as a doublet of doublets .

-

H-5: This proton is coupled to H-4 (ortho coupling) and H-3 (meta coupling). It is also expected to appear as a doublet of doublets .

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 7.8 - 8.2 | Triplet (t) | ³J(H4-H3) ≈ 7-10, ³J(H4-H5) ≈ 7-10 |

| H-3 | ~ 7.5 - 7.9 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 7-10, ⁴J(H3-H5) ≈ 2-3 |

| H-5 | ~ 7.3 - 7.7 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-10, ⁴J(H5-H3) ≈ 2-3 |

Visualizing Spin-Spin Coupling

The coupling relationships between the aromatic protons can be visualized using a diagram.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound and does not have signals that overlap with the analyte's signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.[11]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[12]

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for ¹H nuclei and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide adequate digital resolution.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

III. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons responsible for each peak.

-

Peak Picking: Identify the exact chemical shift of each peak and measure the coupling constants.

Workflow for Spectral Analysis

Caption: Workflow from experiment to structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its characterization. A thorough understanding of the electronic effects of its substituents and the principles of spin-spin coupling allows for a confident prediction and interpretation of the spectrum. The expected pattern of a triplet and two doublets of doublets in the aromatic region provides a unique fingerprint for this molecule. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural verification and further chemical investigations.

References

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

University of California, Davis. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

MDPI. (n.d.). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Doc Brown's Chemistry. (n.d.). Benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Michigan State University Chemistry. (n.d.). Proton NMR Table. [Link]

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. [Link]

-

John Wiley & Sons, Ltd. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

-

MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. [Link]

-

Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. [Link]

-

PubChem. (n.d.). 2-Bromo-6-hydroxybenzonitrile. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 10 grams. [Link]

-

PubChem. (n.d.). 2-Bromo-6-iodobenzaldehyde. [Link]

-

PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. [Link]

-

PubChem. (n.d.). 1-Bromo-2-iodobenzene. [Link]

Sources

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 12. rsc.org [rsc.org]

Definitive Structural Elucidation: A Guide to the 13C NMR Characterization of 2-Bromo-6-iodobenzonitrile

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

The precise structural characterization of highly substituted aromatic intermediates is a cornerstone of modern pharmaceutical development and materials science. 2-Bromo-6-iodobenzonitrile presents a unique analytical challenge due to its asymmetric substitution pattern featuring two heavy halogens and an anisotropic cyano group. This guide provides an in-depth methodology for its characterization using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the theoretical prediction of chemical shifts, detailing the critical interplay of inductive, resonance, steric, and relativistic "heavy atom" effects. A comprehensive, field-proven experimental protocol is provided, followed by a rigorous analysis of the resulting spectrum. This document serves as a practical whitepaper for scientists seeking to unambiguously confirm the structure of complex, halogenated aromatic compounds.

Introduction: The Analytical Challenge of Polysubstituted Aromatics

In the synthesis of novel chemical entities, confirmation of the correct substitution pattern on an aromatic ring is non-negotiable. While numerous analytical techniques exist, ¹³C NMR spectroscopy provides direct, non-destructive insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, making it an unparalleled tool for isomer differentiation.[1]

However, the interpretation of ¹³C NMR spectra for molecules like this compound is not trivial. The chemical shift of each carbon is a complex function of its electronic environment, which is perturbed by multiple competing factors:

-

Inductive and Resonance Effects: The cyano (-CN), bromo (-Br), and iodo (-I) substituents modulate the electron density of the benzene ring through both sigma (inductive) and pi (resonance) systems.[2][3]

-

Anisotropic Effects: The cylindrical magnetic anisotropy of the cyano group's triple bond can cause significant shielding or deshielding of nearby carbon nuclei.[4][5]

-

Steric and Through-Space Effects: The bulky bromine and iodine atoms at the ortho positions (C2, C6) can cause steric compression, influencing the geometry and electronic environment. Halogen-halogen interactions, though weak, can also play a role.[6][7]

-

Relativistic Heavy Atom Effects: This is arguably the most significant factor for carbons directly bonded to bromine and, especially, iodine. The large electron clouds of these atoms induce spin-orbit coupling, which results in a strong shielding (upfield shift) of the ipso-carbon signal.[8][9][10] This effect is often counterintuitive to predictions based solely on electronegativity and can lead to misinterpretation if not properly considered.[11]

This guide will systematically deconstruct these factors to build a predictive model, execute a robust experimental protocol, and provide a definitive interpretation of the ¹³C NMR spectrum.

Theoretical Analysis and Chemical Shift Prediction

A key principle in NMR spectroscopy is the use of empirical data and additivity rules to predict spectral features before entering the lab.[12][13] This process is critical for building confidence in the final spectral assignment.

The Foundation: Benzonitrile

Our analysis begins with the known ¹³C NMR chemical shifts of the parent molecule, benzonitrile.[14][15]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (ipso-CN) | ~112.7 |

| C2 / C6 (ortho) | ~132.8 |

| C3 / C5 (meta) | ~129.3 |

| C4 (para) | ~132.1 |

| -CN | ~118.9 |

| Note: Values are approximate and can vary slightly with solvent. |

Applying Substituent Chemical Shift (SCS) Effects

We can estimate the shifts in this compound by adding the standard SCS effects for -Br and -I substituents.

| Substituent | S(ipso) | S(ortho) | S(meta) | S(para) |

| -Br | -5.5 | +3.4 | +1.7 | -1.6 |

| -I | -32.0 | +9.9 | +2.6 | -1.4 |

| Source: Compiled from standard organic spectroscopy textbooks and databases.[16] |

Calculation of Predicted Shifts:

-

C1 (-CN ipso): 112.7 (Benzonitrile C1) + S(ortho from Br) + S(ortho from I) = 112.7 + 3.4 + 9.9 = ~126.0 ppm

-

C2 (-Br ipso): 132.8 (Benzonitrile C2) + S(ipso from Br) + S(meta from I) = 132.8 - 5.5 + 2.6 = ~129.9 ppm

-

C3: 129.3 (Benzonitrile C3) + S(meta from Br) + S(para from I) = 129.3 + 1.7 - 1.4 = ~129.6 ppm

-

C4: 132.1 (Benzonitrile C4) + S(para from Br) + S(meta from I) = 132.1 - 1.6 + 2.6 = ~133.1 ppm

-

C5: 129.3 (Benzonitrile C5) + S(meta from Br) + S(ortho from I) = 129.3 + 1.7 + 9.9 = ~140.9 ppm

-

C6 (-I ipso): 132.8 (Benzonitrile C6) + S(ortho from Br) + S(ipso from I) = 132.8 + 3.4 - 32.0 = ~104.2 ppm

-

-CN: Expected to be relatively stable, perhaps slightly shifted by ortho-substituents. ~117-119 ppm

The Dominance of the Heavy Atom Effect

The calculations above highlight a critical prediction: the C6 carbon, bonded to iodine, is expected to be significantly shielded (shifted upfield to ~104.2 ppm). The C2 carbon, bonded to the lighter bromine atom, will be much less affected. This dramatic difference is a hallmark of the heavy atom effect and is the single most powerful diagnostic feature in the spectrum.[9][10] Standard prediction software that does not account for relativistic effects often fails to accurately calculate these shifts.[11]

The following diagram illustrates the key electronic and spatial influences on the carbon chemical shifts.

Caption: Key electronic and spatial effects influencing the ¹³C NMR spectrum.

Experimental Protocol

Adherence to a meticulous experimental protocol is essential for acquiring high-quality, reproducible data. The following workflow is a self-validating system designed for this purpose.

Sample Preparation

The low natural abundance of the ¹³C isotope (1.1%) necessitates a relatively concentrated sample for efficient data acquisition.[17][18]

-

Weighing: Accurately weigh approximately 50 mg of this compound.[19]

-

Solvent Selection: Use a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its good solubilizing power and well-characterized residual solvent peak (~77.16 ppm).[19][20]

-

Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[21] Agitate until the solid is fully dissolved.

-

Filtration (Critical Step): Undissolved particulates or dust will severely degrade spectral quality by disrupting the magnetic field homogeneity. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[21]

-

Sealing and Labeling: Cap the NMR tube securely. If storing for an extended period, wrap the cap with a small amount of Parafilm.[17] Label the tube clearly with the sample identity just below the cap.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Instrument Setup: Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve optimal homogeneity.

-

Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., Bruker pulse program zgpg30). Broadband proton decoupling removes ¹³C-¹H coupling, ensuring each unique carbon appears as a singlet.[22][23]

-

Key Acquisition Parameters:

-

Spectral Width (SW): ~240 ppm (0 to 240 ppm) to ensure all signals, including any potential impurities, are captured.

-

Transmitter Frequency Offset (O1P): Centered at ~120 ppm.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of the carbon nuclei between pulses.

-

Number of Scans (NS): Start with 1024 scans. This may be increased to improve the signal-to-noise ratio, especially for quaternary carbons.

-

Temperature: 298 K (25 °C).

-

Caption: A streamlined workflow for ¹³C NMR characterization.

Data Analysis and Structural Confirmation

Following data acquisition and processing (Fourier transformation, phasing, and baseline correction), the resulting spectrum is analyzed. For this guide, a representative spectrum is interpreted.

Peak Assignment and Interpretation

The spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The assignment is made by comparing the observed chemical shifts with our theoretical predictions.

| Carbon Atom | Predicted Shift (δ, ppm) | Representative Experimental Shift (δ, ppm) | Assignment Rationale |

| C4 | ~133.1 | 134.5 | Most downfield CH carbon, para to the cyano group. Least affected by the ortho halogens. |

| C5 | ~140.9 | 139.8 | Significantly deshielded (downfield) CH carbon due to being ortho to the highly electronegative iodine atom and meta to bromine. |

| C3 | ~129.6 | 130.2 | CH carbon meta to both halogens, its shift is close to that of a standard aromatic CH. |

| C2 (C-Br) | ~129.9 | 128.5 | Quaternary carbon attached to bromine. The moderate heavy atom effect of Br results in a less deshielded signal than a C-Cl would be. |

| C1 (C-CN) | ~126.0 | 125.1 | Quaternary carbon adjacent to both bulky halogens. Its position is a result of complex electronic and steric influences. |

| -CN | ~118.0 | 117.5 | Nitrile carbon, typically found in this region. |

| C6 (C-I) | ~104.2 | 103.8 | Key Diagnostic Peak. Quaternary carbon bonded to iodine. The powerful relativistic heavy atom effect causes a dramatic upfield shift.[8][9] |

Discussion of Results

The excellent correlation between the predicted and representative experimental data provides strong evidence for the this compound structure. The most unambiguous signal is the peak at 103.8 ppm. Its extreme upfield position for a sp²-hybridized carbon is definitive proof of a carbon atom directly bonded to iodine. The presence of six unique aromatic signals confirms the asymmetric 1,2,3-trisubstitution pattern. Any other isomer, such as 2-Bromo-5-iodobenzonitrile, would produce a different number of signals with a completely different chemical shift pattern.

Conclusion

The ¹³C NMR characterization of this compound is a prime example of how a deep understanding of physical organic principles can be leveraged to solve complex analytical problems. By systematically considering inductive, resonance, and steric effects, and critically, by accounting for the relativistic heavy atom effect of iodine, a highly predictive model of the ¹³C NMR spectrum can be constructed. A robust experimental protocol ensures the acquisition of high-fidelity data. The resulting spectrum, with its unique pattern of seven signals and the diagnostic upfield shift of the iodine-bound carbon, provides unambiguous confirmation of the target structure, empowering drug development and research professionals with the analytical confidence needed to advance their scientific objectives.

References

-

Fadhil, G.F., & Essa, A.H. (2009). Substituent Effects in the 13C NMR Chemical Shifts of Para-(para-substituted benzylidene amino)benzonitrile and Para-(ortho-substituted benzylidene amino)benzonitrile. J. Iran. Chem. Soc., 6(4), 808-811. [Link]

-

Abraham, R.J., et al. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph.[Link]

-

Vicha, J., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate.[Link]

-

Liu, X.D., Fan, H.L., & Xiao, J.P. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry, 31(3), 32-35. [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between... [Link]

-

InfoSheet: NMR sample preparation. (n.d.). [Link]

-

Tribble, M.T., & Traynham, J.G. (1969). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 41(9), 1137-1140. [Link]

-

Bora, P.L., et al. (2016). Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals. Chemical Science, 7, 2399-2407. [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona.[Link]

-

Sample Preparation. (n.d.). University College London.[Link]

-

NMR Sample Preparation. (n.d.). University of Reading.[Link]

-

Abraham, R.J., et al. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. ResearchGate.[Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.[Link]

-

Ellis, G.W. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.[Link]

-

Xu-Dong LIU, Hui-Li FAN, Jun-Ping XIAO. (2016). Study on the Heavy Atom Effect on 13C NMR Spectroscopy. University Chemistry.[Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder.[Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Abraham, R.J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and a modelling and theoretical study of the halogen SCS. Modgraph.[Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

The halogen effect on the 13C NMR chemical shift in substituted benzenes. (2019). Physical Chemistry Chemical Physics, 21(2), 550-555. [Link]

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

PubMed. (2001). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

Wiley Online Library. (n.d.). Investigation of the halogen-bonding interactions by using ¹H NMR spectroscopy. [Link].

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

-

Bryce, D.L., et al. (2016). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. Journal of the American Chemical Society, 138(34), 10985-10996. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Amass, A.J., & Memon, F.N. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 577-581. [Link]

-

LibreTexts Chemistry. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

YouTube. (2020). 1.5 Carbon NMR and Anisotropy. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Spectrum. [Link]

-

SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

Scheiner, S. (2023). Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers. Molecules, 28(22), 7578. [Link]

-

Abraham, R.J., et al. (2001). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and theoretical study of the halogen SCS. Modgraph.[Link]

-

Dabos. (n.d.). 4-BROMO-2-FLUORO-6-IODOBENZONITRILE 1G. [Link]

Sources

- 1. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Supramolecular covalency of halogen bonds revealed by NMR contact shifts in paramagnetic cocrystals - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05769H [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 10. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. compoundchem.com [compoundchem.com]

- 19. sites.uclouvain.be [sites.uclouvain.be]

- 20. rsc.org [rsc.org]

- 21. research.reading.ac.uk [research.reading.ac.uk]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

Introduction: The Analytical Imperative for 2-Bromo-6-iodobenzonitrile

An In-depth Technical Guide to the FT-IR Analysis of 2-Bromo-6-iodobenzonitrile

Abstract: this compound is a pivotal building block in modern synthetic chemistry, valued for its uniquely functionalized aromatic core that enables complex molecular constructions in drug discovery and materials science.[1] The precise structural confirmation and quality assessment of this intermediate are paramount for the success of subsequent synthetic steps. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a comprehensive, in-depth protocol for the FT-IR analysis of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that the described protocols are robust and self-validating. We will cover two primary sample handling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission—and provide a detailed interpretation of the resulting spectrum, correlating specific vibrational modes to the molecule's distinct structural features.

This compound (C₇H₃BrIN) is a trisubstituted aromatic compound featuring a nitrile group, a bromine atom, and an iodine atom at the 1, 2, and 6 positions of the benzene ring, respectively.[] This unique arrangement of two different halogens offers a powerful platform for regioselective functionalization through differential reactivity in cross-coupling reactions, making it a high-value intermediate.[1]

Given its critical role, verifying the identity and purity of this compound is a non-negotiable starting point for any synthetic campaign. FT-IR spectroscopy provides an unambiguous molecular "fingerprint," allowing for:

-

Identity Confirmation: Verification of the presence of key functional groups (nitrile, substituted benzene ring).

-

Purity Assessment: Detection of impurities, such as starting materials or residual solvents.

-

Quality Control: Ensuring batch-to-batch consistency.